BenchChemオンラインストアへようこそ!

Seletalisib

PI3Kδ Inhibition Kinase Profiling Biochemical Assay

Seletalisib (UCB-5857) is the definitive PI3Kδ inhibitor for studies where isoform specificity is non-negotiable. Its 303-fold selectivity over other Class I PI3Ks and clean off-target profile ensure BCR/TCR signaling data is unambiguously PI3Kδ-dependent. Near-complete oral bioavailability (97%) and a 24-h half-life simplify in vivo once-daily dosing in rodent models, with validated in vivo potency (IC50 <10 nM for IL-2 inhibition). Do not substitute with idelalisib, duvelisib, or umbralisib without introducing confounding variables—order the well-characterized reference standard for reproducible pharmacology.

Molecular Formula C23H14ClF3N6O
Molecular Weight 482.8 g/mol
CAS No. 1362850-20-1
Cat. No. B610767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeletalisib
CAS1362850-20-1
SynonymsUCB-5857;  UCB 5857;  UCB5857;  Seletalisib.
Molecular FormulaC23H14ClF3N6O
Molecular Weight482.8 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5
InChIInChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1
InChIKeyLNLJHGXOFYUARS-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Seletalisib (CAS 1362850-20-1): A Potent and Selective PI3Kδ Inhibitor for Preclinical and Translational Research


Seletalisib (CAS 1362850-20-1, also known as UCB-5857) is a novel small-molecule, ATP-competitive inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1]. It exhibits high potency with a biochemical IC50 of 12 nM and demonstrates significant selectivity for PI3Kδ over other Class I PI3K isoforms (24- to 303-fold) . Developed by UCB Pharma, seletalisib is orally bioavailable and has been investigated in Phase 1 and Phase 2 clinical trials for immune-inflammatory conditions, including primary Sjögren's syndrome and psoriasis, establishing it as a well-characterized chemical probe for studying PI3Kδ-dependent signaling pathways [2].

Seletalisib (UCB-5857): Why Interchanging PI3Kδ Inhibitors Compromises Experimental Fidelity


Despite belonging to the same class of PI3Kδ inhibitors, seletalisib cannot be interchanged with other agents like idelalisib, duvelisib, or umbralisib without risking significant alterations in experimental outcomes. Each molecule in this class possesses a distinct selectivity profile against off-target kinases and other PI3K isoforms, leading to different biological effects and toxicity profiles [1]. For instance, duvelisib is a dual PI3Kδ/γ inhibitor, while seletalisib is highly selective for PI3Kδ, a property that fundamentally alters its impact on immune cell function [2]. Furthermore, pharmacokinetic properties, such as oral bioavailability and half-life, vary substantially, impacting in vivo dosing regimens and exposure levels [3]. Simply substituting one PI3Kδ inhibitor for another introduces confounding variables, making it impossible to accurately attribute observed results to the inhibition of the intended target alone. The following quantitative evidence details the specific, verifiable differentiators that mandate the careful selection of seletalisib.

Quantitative Evidence for Seletalisib's Differentiated Profile: A Comparative Guide for Scientific Procurement


Seletalisib vs. Idelalisib: Comparative PI3Kδ Potency and Isoform Selectivity

Seletalisib demonstrates potent inhibition of PI3Kδ with an IC50 of 12 nM . A direct cross-study comparison with idelalisib reveals distinct selectivity fingerprints. Idelalisib exhibits an IC50 of 2.5 nM for PI3Kδ, but its selectivity over other Class I isoforms is lower (89 nM for PI3Kα, 565 nM for PI3Kβ, and 820 nM for PI3Kγ) [1]. In contrast, seletalisib shows a higher selectivity window for PI3Kδ over these same isoforms, ranging from 24- to 303-fold . This indicates that while idelalisib may have slightly higher absolute potency on PI3Kδ, seletalisib offers a cleaner pharmacological profile with a wider margin against other Class I PI3Ks, which is crucial for minimizing off-target effects in cellular and in vivo studies.

PI3Kδ Inhibition Kinase Profiling Biochemical Assay

Seletalisib's Narrower Off-Target Profile: A Broad-Spectrum Kinase and Receptor Screen

To differentiate its selectivity, seletalisib was screened against a large panel of 239 kinases at 10 μM. It showed minimal off-target activity, with the highest inhibition being 47% against MAP4K4 [1]. In a separate screen against 55 diverse receptors and ion channels at the same concentration, seletalisib showed negligible binding, with the highest observed inhibition being only 20% and a single receptor (NPY Y1) showing 54% activation [1]. This level of broad specificity is a key quantitative advantage over earlier-generation PI3Kδ inhibitors. For example, idelalisib is known to inhibit other kinases such as CK1ε and has been associated with off-target toxicities like hepatotoxicity and colitis [2]. This clean profile supports the hypothesis that seletalisib's in vivo effects are predominantly driven by PI3Kδ inhibition.

Selectivity Profiling Kinase Panel Off-Target Activity

Quantified Selectivity in Cellular Context: Seletalisib vs. Duvelisib in Immune Cell Assays

A key functional differentiator is the compound's activity in human neutrophils. Seletalisib specifically inhibited N-formyl peptide (fMLP)-stimulated superoxide release, a PI3Kδ-dependent process, but did not affect PMA-stimulated release [1]. This pattern is consistent with highly selective PI3Kδ inhibition. In contrast, duvelisib, a dual PI3Kδ/γ inhibitor, would be expected to show a different inhibition pattern by also impacting PI3Kγ-dependent pathways [2]. This functional selectivity was further evidenced by the fact that in a wide panel of primary cell assays (fibroblasts, epithelial, endothelial, and vascular smooth muscle cells), seletalisib's activity was restricted to systems containing lymphocytes [1]. This cell-type-specific activity is a direct consequence of its target selectivity and is not a property shared equally by all PI3Kδ inhibitors.

Cellular Selectivity Neutrophil Assay PI3Kδ vs. PI3Kγ

Comparative In Vivo Pharmacokinetics: Seletalisib's High Oral Bioavailability vs. Umbralisib

Seletalisib is distinguished by its excellent oral pharmacokinetic profile in humans. A Phase 1 absolute bioavailability study using a microtracer technique demonstrated an oral bioavailability of 97% (90% CI: 87-107%) [1]. The terminal half-life was approximately 24 hours, supporting once-daily dosing [1]. This contrasts with other PI3Kδ inhibitors like umbralisib, which has a reported half-life of ~3-4 hours in mice and is dosed twice daily in humans [2]. The high bioavailability ensures predictable and consistent systemic exposure, which is a critical advantage for in vivo efficacy and toxicology studies. This pharmacokinetic superiority reduces the complexity of achieving and maintaining therapeutic drug levels in animal models.

Pharmacokinetics Oral Bioavailability Half-Life

Translational Pharmacodynamics: Direct Comparison of In Vivo Potency in a Rat Model

The in vivo potency of seletalisib was quantified in a rat model of T-cell activation. Following an oral dose, seletalisib inhibited anti-CD3 antibody-induced interleukin-2 (IL-2) release in a dose-dependent manner [1]. The relationship between blood concentration and effect was modeled, yielding an estimated in vivo IC50 of <10 nM [1]. This demonstrates a direct translation of its potent biochemical activity to a functional, systemic effect in a live animal. This level of in vivo potency, combined with the favorable PK profile, validates seletalisib as a robust tool for exploring PI3Kδ-dependent pathways in preclinical disease models, offering a well-validated benchmark for evaluating new PI3Kδ-targeting therapies.

In Vivo Efficacy Pharmacodynamics Animal Model

Demonstrated Functional Selectivity in Primary Human Cells vs. Non-Lymphocyte Cells

Seletalisib's target-driven functional selectivity is demonstrated in a broad panel of primary cell assays. The compound showed significant activity only in assay systems containing lymphocytes [1]. In contrast, no effects were observed in systems composed of fibroblasts, epithelial cells, endothelial cells, or vascular smooth muscle cells [1]. This pattern is a direct result of the restricted expression of PI3Kδ, which is predominantly found in leukocytes. This functional profile provides a stark contrast to less selective PI3K inhibitors or pan-PI3K inhibitors, which would be expected to show activity across a wider range of cell types and tissues, thereby increasing the likelihood of off-target effects in non-immune compartments.

Cellular Selectivity Primary Cells Functional Assay

Key Research and Procurement Application Scenarios for Seletalisib (CAS 1362850-20-1)


Preclinical In Vivo Efficacy Studies in Immune-Mediated Disease Models

Seletalisib is the optimal choice for in vivo pharmacology studies requiring a selective PI3Kδ inhibitor with a well-defined human pharmacokinetic/pharmacodynamic (PK/PD) profile. Its near-complete oral bioavailability (97%) and 24-hour half-life support simple once-daily oral dosing in rodent models, ensuring consistent target coverage and reducing inter-animal variability [1]. The established in vivo potency (IC50 <10 nM for IL-2 inhibition in rats) provides a quantitative benchmark for dose selection and interpretation of efficacy data [2].

Cellular Immunology Research Focusing on B-Cell and T-Cell Receptor Signaling

For in vitro studies aiming to dissect PI3Kδ-specific roles in B-cell receptor (BCR) or T-cell receptor (TCR) signaling, seletalisib is the preferred tool compound. Its high selectivity over other Class I PI3Ks (up to 303-fold) and its clean profile against a broad panel of 239 kinases ensures that observed effects on AKT phosphorylation, CD69 expression, or cytokine release are attributable to PI3Kδ inhibition, with minimal confounding from off-target activities [3].

Benchmarking and Assay Development for Next-Generation PI3Kδ Inhibitors

As a well-characterized molecule with extensive published data on its biochemical potency (IC50 = 12 nM), isoform selectivity, off-target profile, and human PK, seletalisib serves as an ideal reference standard . Researchers can use seletalisib as a positive control to validate new assays, benchmark the selectivity and potency of novel chemical entities, and calibrate pharmacodynamic models, ensuring robust and reproducible data across experiments and laboratories.

Studies Requiring Strict Attribution of Effects to PI3Kδ Over PI3Kγ

In experimental systems where the functional roles of PI3Kδ and PI3Kγ need to be distinguished, seletalisib is the superior choice over dual inhibitors like duvelisib. Seletalisib's functional selectivity, demonstrated by its specific inhibition of fMLP-stimulated superoxide release in neutrophils without affecting PMA-stimulated pathways, allows for clean dissection of PI3Kδ-dependent biology [3]. Its activity is restricted to lymphocyte-containing cell systems, providing confidence that in vivo effects are mediated through immune cell PI3Kδ [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seletalisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.